Enfumafungin
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Overview
Description
Enfumafungin is a triterpene glycoside antifungal compound produced by the endophytic fungus Hormonema species . It exhibits potent antifungal activity, particularly against Candida and Aspergillus species . This compound is notable for its unique mechanism of action, which involves inhibiting the enzyme beta-1,3-glucan synthase, a key component in fungal cell wall biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Enfumafungin is primarily isolated from the fermentation of Hormonema species . The synthetic route involves cultivating the fungus in a suitable medium, followed by extraction and purification of the compound using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The fungus is grown in bioreactors under controlled conditions to optimize yield. The fermentation broth is then subjected to extraction and purification processes to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Enfumafungin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophilic reagents such as sodium methoxide or sodium ethoxide.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .
Scientific Research Applications
Enfumafungin has a wide range of scientific research applications:
Mechanism of Action
Enfumafungin exerts its antifungal effects by inhibiting the enzyme beta-1,3-glucan synthase, which is essential for the synthesis of beta-1,3-glucan, a critical component of the fungal cell wall . This inhibition disrupts the integrity of the cell wall, leading to cell lysis and death of the fungal cells . The molecular target of this compound is the beta-1,3-glucan synthase complex, and the pathway involved includes the disruption of cell wall biosynthesis .
Comparison with Similar Compounds
Enfumafungin is unique among antifungal agents due to its specific inhibition of beta-1,3-glucan synthase . Similar compounds include:
Caspofungin: Another beta-1,3-glucan synthase inhibitor, but with a different chemical structure.
Micafungin: Similar mechanism of action but differs in its pharmacokinetic properties.
Anidulafungin: Also inhibits beta-1,3-glucan synthase but has a distinct molecular structure.
This compound’s uniqueness lies in its triterpene glycoside structure, which provides a different pharmacological profile compared to other beta-1,3-glucan synthase inhibitors .
Properties
Molecular Formula |
C38H60O12 |
---|---|
Molecular Weight |
708.9 g/mol |
IUPAC Name |
(1R,5S,6R,7R,10R,11R,14S,15S,20R,21R)-20-acetyloxy-18-hydroxy-5,7,10,15-tetramethyl-7-[(2R)-3-methylbutan-2-yl]-21-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxapentacyclo[13.3.3.01,14.02,11.05,10]henicos-2-ene-6-carboxylic acid |
InChI |
InChI=1S/C38H60O12/c1-18(2)19(3)34(5)13-14-36(7)21-9-10-25-35(6)17-47-33(46)38(25,22(21)11-12-37(36,8)29(34)31(44)45)15-23(48-20(4)40)30(35)50-32-28(43)27(42)26(41)24(16-39)49-32/h11,18-19,21,23-30,32-33,39,41-43,46H,9-10,12-17H2,1-8H3,(H,44,45)/t19-,21+,23-,24-,25+,26-,27+,28-,29-,30+,32+,33?,34-,35-,36-,37+,38+/m1/s1 |
InChI Key |
IAOFPTKYKOAKGZ-CRWQHXLTSA-N |
Isomeric SMILES |
C[C@H](C(C)C)[C@]1(CC[C@@]2([C@H]3CC[C@H]4[C@]5(COC([C@]4(C3=CC[C@]2([C@@H]1C(=O)O)C)C[C@H]([C@@H]5O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OC(=O)C)O)C)C)C |
SMILES |
CC(C)C(C)C1(CCC2(C3CCC4C5(COC(C4(C3=CCC2(C1C(=O)O)C)CC(C5OC6C(C(C(C(O6)CO)O)O)O)OC(=O)C)O)C)C)C |
Canonical SMILES |
CC(C)C(C)C1(CCC2(C3CCC4C5(COC(C4(C3=CCC2(C1C(=O)O)C)CC(C5OC6C(C(C(C(O6)CO)O)O)O)OC(=O)C)O)C)C)C |
Synonyms |
enfumafungin |
Origin of Product |
United States |
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